SKF 89748

α1-adrenoceptor enantiomer pharmacology vasopressor activity

Hydrophilic α1-agonists like phenylephrine lose up to 100-fold potency when applied luminally, compromising perfused vessel studies. SKF 89748-A eliminates this barrier: its lipophilicity confers near-identical potency from both adventitial and luminal surfaces, enabling physiologically relevant arteriolar assays. Key differentiation: • Luminal vs. adventitial equipotency-phenylephrine exhibits 100-fold lumenal drop; SKF 89748-A does not • Food intake suppression ED50 0.37 mg/kg with dissociation from water intake (ED50 0.76 mg/kg)-ideal for appetite studies • l- vs. d-enantiomer differential Ca²⁺ channel blocker susceptibility for post-receptor signaling dissection. Racemic mixture, ≥98% purity. Standard packs 10-100 mg; bulk custom synthesis available.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
CAS No. 81998-18-7
Cat. No. B1681802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 89748
CAS81998-18-7
Synonyms1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
SK and F 89748
SK and F 89748, (D)-isomer
SK and F 89748, (L)-isomer
SK and F 89748, hydrochloride, (D)-isomer
SK and F 89748, hydrochloride, hydrate, (L)-isomer
SK and F 89748-A
SK and F-89748
SKF 89748
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCOC1=C2CC(CCC2=C(C=C1)SC)N
InChIInChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3
InChIKeyYCSXMTWSPWKFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF 89748: Pharmacological Profile & Identity


SKF 89748 (also designated SK&F 89748-A) is a synthetic small-molecule agonist that exhibits high functional selectivity for α₁-adrenoceptors, specifically demonstrating potent agonist activity at postjunctional vascular α₁-adrenoceptors [1]. The compound has the chemical formula 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine and is available as a racemic mixture, with distinct d- and l-enantiomeric forms characterized in the literature [2]. SKF 89748-A is distinguished by its marked lipophilicity relative to other α₁-adrenoceptor agonists, a physicochemical property that confers unique access and permeability characteristics in tissue-based assays [3].

SKF 89748: Limitations of Generic α₁-Agonist Substitution


The substitution of SKF 89748 with other α₁-adrenoceptor agonists such as phenylephrine, methoxamine, or amidephrine is not scientifically justifiable in specific experimental contexts due to several critical differences. First, the lipophilicity of SKF 89748 confers a unique ability to traverse biological diffusion barriers, resulting in near-equivalent potency when applied to luminal versus adventitial surfaces of arterioles—a property not shared by more hydrophilic agonists like phenylephrine, which exhibits a 100-fold potency differential depending on the route of application [1]. Second, the enantiomers of SKF 89748 display differential coupling to calcium mobilization pathways, with the l-enantiomer showing significantly greater susceptibility to calcium entry blockade than the d-isomer [2]. Third, in vivo potency profiles differ markedly: while SKF 89748 suppresses food intake with an ED50 of 0.37 mg/kg, amidephrine requires a higher dose (ED50 0.49 mg/kg) to achieve comparable effects, but amidephrine exhibits more potent and consistent water intake suppression [3]. These quantifiable differences in physicochemical properties, enantiomer-specific pharmacology, and in vivo pharmacodynamics preclude the simple interchange of SKF 89748 with ostensibly similar α₁-adrenoceptor agonists.

SKF 89748: Quantitative Selectivity & Activity Evidence


Enantiomer-Specific Vasopressor Potency

In a direct head-to-head comparison of the two enantiomers of SKF 89748-A in pithed normotensive rats, the l-enantiomer exhibited pressor activity comparable to that of l-phenylephrine, while the d-enantiomer was half as potent [1]. This stereoselective difference in potency is notable given that both enantiomers displayed equivalent receptor selectivity in antagonist studies—both were markedly shifted by prazosin (0.1 mg/kg i.v.) and phentolamine (1 mg/kg i.v.) but virtually unaffected by yohimbine (1 mg/kg i.v.), confirming selective α₁-adrenoceptor agonism [1].

α1-adrenoceptor enantiomer pharmacology vasopressor activity

Feeding Suppression Potency Compared to Amidephrine

In a side-by-side evaluation of two α₁-adrenoceptor agonists, systemic injection of SKF 89748 (0.01, 0.02, 0.04 mg/kg) and amidephrine (0.025, 0.05, 0.1 mg/kg) were compared for their effects on food and water intake in adult male rats [1]. SKF 89748 suppressed food intake with an ED50 of 0.37 mg/kg, whereas amidephrine required an ED50 of 0.49 mg/kg to achieve food intake suppression [1]. However, this potency advantage for food intake was accompanied by a notable dissociation: SKF 89748 was substantially less potent in suppressing water intake (ED50 0.76 mg/kg) compared to its food intake suppression, while amidephrine exhibited comparable potency for both endpoints (water intake ED50 0.50 mg/kg) [1].

α1-adrenoceptor feeding behavior anorectic activity

Lipophilicity-Dependent Tissue Permeability vs. Phenylephrine

In isolated arterioles (40–80 μm diameter) from hamster cheek pouch, the α₁-adrenoceptor agonist phenylephrine was 100-fold more responsive when applied to the adventitial surface than when applied to the luminal surface [1]. In direct contrast, SKF 89748-A—an α₁-adrenoceptor selective agonist with substantially greater lipid solubility—was equipotent from either surface of the arteriole [1]. This equipotency was attributed to the ability of SKF 89748-A to permeate the endothelial diffusion barrier, a property that correlates with its measured octanol-water partition coefficient [1].

α1-adrenoceptor lipophilicity vascular permeability diffusion barrier

Enantiomer-Specific Calcium Sensitivity

In rat isolated aorta preparations, the contractile responses evoked by the l-enantiomer of SKF 89748-A were significantly more susceptible to calcium entry blockade by l-verapamil, nifedipine, and D600 compared to the contractile responses elicited by the d-isomer [1]. This enantiomer-specific difference in calcium utilization indicates that the two enantiomers, despite their equivalent receptor binding selectivity at α₁-adrenoceptors, engage distinct post-receptor signaling pathways to produce vasoconstriction [1].

α1-adrenoceptor calcium signaling vascular contraction

α₁-Agonist Potency Rank in Mesenteric Artery

In rat small mesenteric artery functional assays, a rank order of agonist potency was established for a panel of α₁-adrenoceptor agonists [1]. SKF 89748-A (reported as SKF89748-A) occupied an intermediate position in this potency hierarchy, positioned after the highly potent A61603 but ahead of cirazoline, noradrenaline, ST-587, and methoxamine [1]. This ranking provides a cross-study comparable benchmark for researchers selecting an α₁-adrenoceptor agonist with defined potency characteristics in vascular tissue assays.

α1-adrenoceptor vascular pharmacology agonist potency ranking

Limited α₁-Adrenoceptor Subtype Selectivity

A critical limitation of SKF 89748-A, shared across the class of α₁-adrenoceptor agonists available at the time of its characterization, is its inability to distinguish between α₁- and α₂-adrenoceptor subtypes based on binding affinity [1]. Radioligand displacement experiments demonstrated that binding affinities for α₁- and α₂-adrenoceptors are linearly correlated for this class of compounds, including the optical isomers of SKF 89748-A [1]. Therefore, while SKF 89748-A exhibits functional selectivity in tissue-based assays due to differential receptor reserve and coupling efficiency, it does not provide binding-level discrimination between α₁- and α₂-adrenoceptors [1].

α1-adrenoceptor subtypes receptor binding selectivity profile

SKF 89748: Recommended Research Applications


Luminal Vascular Studies with Uniform Tissue Penetration

For experiments involving luminal application of α₁-adrenoceptor agonists—such as perfused vessel preparations or studies examining endothelial barrier function—SKF 89748-A is the preferred agonist due to its demonstrated equipotency from both adventitial and luminal surfaces [1]. In contrast, hydrophilic agonists like phenylephrine exhibit a 100-fold potency reduction when applied luminally, rendering them unsuitable for such experimental designs [1].

Appetite Suppression with Reduced Thirst Confounds

In rodent feeding studies, SKF 89748 provides more potent suppression of food intake (ED50 0.37 mg/kg) compared to amidephrine (ED50 0.49 mg/kg), while exhibiting a notable dissociation from water intake suppression (ED50 0.76 mg/kg) [2]. This profile makes SKF 89748 particularly suitable for appetite research where minimizing confounding effects on thirst-driven behavior is experimentally advantageous [2].

Enantiomer-Specific Calcium Signaling Studies

The differential susceptibility of l-SKF 89748-A versus d-SKF 89748-A to calcium channel blockade (l-verapamil, nifedipine, D600) in isolated vascular preparations provides a unique tool for investigating enantiomer-specific post-receptor signaling [3]. Researchers examining calcium utilization in α₁-adrenoceptor-mediated contraction should select the appropriate enantiomer based on whether they require sensitivity (l-enantiomer) or relative resistance (d-enantiomer) to calcium entry blockade [3].

Moderate-Potency α₁-Agonist for Vascular Assays

For functional assays in rat small mesenteric artery where highly potent agonists like A61603 may produce receptor desensitization or ceiling effects, SKF 89748-A occupies a desirable intermediate potency position (ranked second among six agonists, with potency substantially lower than A61603) [4]. This moderate potency allows for the construction of full concentration-response curves without the complications associated with extremely potent agonists [4].

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